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Compound of Interest

Compound Name:
5-bromo-N-(2-methoxyethyl)-1H-

indole-2-carboxamide

CAS No.: 1057942-91-2

Cat. No.: B1439597

Get Quote

Executive Summary & Scaffold Significance
The indole-2-carboxamide scaffold represents a "tunable" pharmacophore. Unlike its isomer,

the indole-3-carboxamide (common in synthetic cannabinoids like JWH-018), the 2-

carboxamide series exhibits a unique biological footprint. Its rigidity, provided by the indole

core, combined with the hydrogen-bonding capability of the C2-amide, allows for high-affinity

interactions with transmembrane proteins.

Primary Therapeutic Areas:

Antitubercular Agents: Inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[1]

CB1 Receptor Allosteric Modulators: Negative or positive allosteric modulators (NAMs/PAMs)

of the Cannabinoid Type 1 receptor.

Anticancer & Antioxidant Agents: EGFR/CDK2 inhibitors and radical scavengers.
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Chemical Synthesis & Core Assembly
To explore the SAR, a robust synthetic route is required. The most reliable method involves the

Fischer Indole Synthesis followed by Amide Coupling.

Generalized Synthetic Workflow
Indole Core Formation: Reaction of arylhydrazines with ethyl pyruvate yields ethyl indole-2-

carboxylates.

Functionalization (Optional): Electrophilic aromatic substitution (e.g., chlorination) or N1-

alkylation.

Hydrolysis: Saponification of the ester to the free carboxylic acid.

Amide Coupling: Activation of the carboxylic acid and reaction with the appropriate primary

or secondary amine.

Visualization: Synthetic Pathway
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Caption: Standard synthetic route for N-substituted indole-2-carboxamides via Fischer Indole

cyclization.

Detailed SAR Analysis by Therapeutic Target
A. Antitubercular Activity (Target: MmpL3)
Indole-2-carboxamides are potent inhibitors of MmpL3, a transporter essential for shuttling

trehalose monomycolate (TMM) across the mycobacterial cell envelope.[1][2][3] Disruption of

this pathway leads to cell wall biosynthesis failure.
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SAR Rules for MmpL3 Inhibition:
Region 1: The Indole Core (C4-C7)

Halogenation is Critical: A 4,6-difluoro substitution pattern (e.g., in Compound 26)

significantly enhances potency against M. tuberculosis compared to the unsubstituted

core.

Alternative: 5-chloro or 5-fluoro substitutions are tolerated but generally less potent than

the 4,6-difluoro motif.

Region 2: The Amide N-Substituent (Head Group)

Bulky Aliphatic Rings: The binding pocket of MmpL3 is hydrophobic. The most active

compounds feature bulky, lipophilic cages.

Optimal Groups: Adamantyl, cyclooctyl, and (1R,2R,3R,5S)-2,6,6-

trimethylbicyclo[3.1.1]heptan-3-yl (Pinanyl derivative).

Restriction: Smaller rings (cyclopentyl, cyclohexyl) or planar aromatic rings often result in

a loss of activity (MIC > 10 µM).

Region 3: Indole Nitrogen (N1)

Unsubstituted (NH): The N1-H is typically required for hydrogen bonding within the

transporter pocket. Alkylation of N1 often diminishes antitubercular activity.

Structural Region Optimal Substituent (TB) Effect on Activity

Indole C4/C6 4,6-Difluoro
Increases metabolic stability &

potency (MIC < 0.02 µM)

Amide Nitrogen Trimethylbicyclo[3.1.1]heptyl
Maximizes hydrophobic

interaction in MmpL3 pore

Indole C3 H or Methyl
Small groups tolerated; bulky

groups clash
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B. Cannabinoid Receptor 1 (CB1) Modulation
In contrast to TB agents, indole-2-carboxamides acting on CB1 (like Org27569) function as

allosteric modulators.[4] They do not bind to the orthosteric site but alter the signaling efficacy

of endocannabinoids.

SAR Rules for CB1 Allostery:
Region 1: Indole C3 Position (Critical)

Alkyl Chain Length: This is the "switch" for activity.[5]

n-Propyl: Preferred for maximal allosteric modulation (altering efficacy).

n-Hexyl: Enhances affinity but may alter the modulation profile.[5]

Region 2: Indole C5 Position[5]

Electron Withdrawal: A 5-chloro or 5-fluoro substituent is essential. Unsubstituted analogs

show weak modulation.

Region 3: The Linker

Ethylene Spacer: A 2-carbon linker (–CH₂CH₂–) between the amide nitrogen and the

pendant phenyl ring is optimal. Shortening to methylene or lengthening to propylene

abolishes activity.

Region 4: The Amide N-Substituent (Tail)

Basic Amines: The phenyl ring attached to the linker usually requires a para-amino

substituent.

Diethylamino vs. Piperidinyl: A 4-(diethylamino) group on the phenyl ring is often more

potent (IC50 ~80 nM) than the piperidinyl group found in Org27569.[4]

Visualization: Comparative SAR Map
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Caption: Divergent SAR requirements for Antitubercular vs. CB1 Modulatory activity.

Experimental Protocols
Protocol A: General Synthesis of Amide Derivatives
Objective: Coupling of Indole-2-carboxylic acid with an amine.

Reagents: Indole-2-carboxylic acid derivative (1.0 eq), Amine (1.1 eq), EDC·HCl (1.2 eq),

HOBt (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

Procedure:

Dissolve the carboxylic acid in anhydrous DMF under nitrogen atmosphere.

Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to activate the acid.

Add the amine and DIPEA dropwise.

Allow the mixture to warm to room temperature and stir for 12–16 hours.

Workup: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and

brine. Dry over MgSO₄.

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
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Protocol B: Microplate Alamar Blue Assay (MABA) for
MmpL3 Inhibition
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Preparation: Prepare 2-fold serial dilutions of the test compound in DMSO/media in a 96-well

plate.

Inoculation: Add M. tuberculosis (strain H37Rv) suspension (approx. 10^5 CFU/mL) to wells.

Incubation: Incubate plates at 37°C for 5 days.

Development: Add Alamar Blue reagent (resazurin) and Tween 80 (1:1 ratio) to each well.

Readout: Incubate for an additional 24 hours. A color change from blue (non-fluorescent,

oxidized) to pink (fluorescent, reduced) indicates bacterial growth.

Calculation: The MIC is the lowest concentration preventing the color change.
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Molecular Diversity. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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